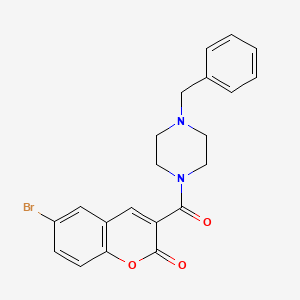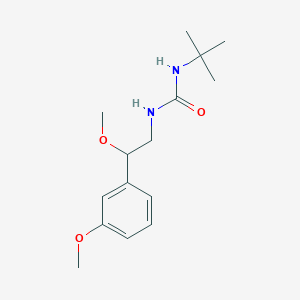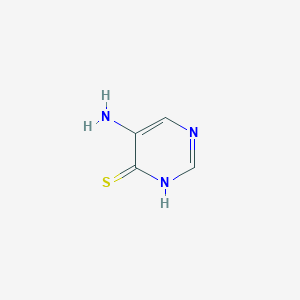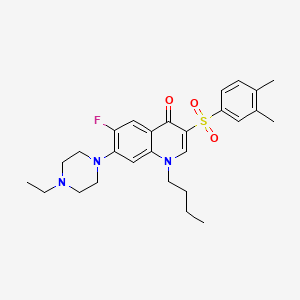
3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one” is a complex organic molecule. It likely contains a benzylpiperazine group attached to a chromen-2-one structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving Meldrum’s acid and 2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups including a benzylpiperazine and a chromen-2-one .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Chemical Transformations
Silica-bonded N-propylpiperazine derivatives have been utilized as recyclable catalysts for synthesizing a range of chromene derivatives. These catalysts support the preparation of various 4H-pyran and chromene derivatives through condensation reactions, highlighting their utility in green chemistry and synthesis efficiency. Such methodologies offer advantages like high yields, short reaction times, and catalyst reusability, making them valuable for synthesizing complex molecules including chromenes (Niknam, Borazjani, Rashidian, & Jamali, 2013; Khorami & Shaterian, 2014).
Antimicrobial and Anti-proliferative Activities
Benzochromene derivatives exhibit significant antimicrobial activities. Novel compounds synthesized from benzylpiperazine-1-carbonyl and related structures have shown potent antibacterial and antifungal effects, demonstrating their potential as therapeutic agents. Moreover, their interaction with biomolecules like DNA through specific binding modes suggests their applicability in drug development, particularly for targeting cancer cells. The synthesis of these derivatives involves complex reactions, underscoring the chemical versatility and biological relevance of benzochromene compounds (Mandala et al., 2013; Ahagh et al., 2019).
Synthesis and Application in Organic Chemistry
The synthesis of chromene derivatives through microwave-assisted cyclization and other innovative methods illustrates the compound's role in advancing organic synthesis techniques. These methods provide efficient routes to chromene derivatives, which are valuable for their photophysical properties and potential pharmaceutical applications. Such synthetic approaches are crucial for developing new materials and medicines, demonstrating the broad scientific applications of 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one and its analogs (Dao et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which could potentially lead to cell cycle arrest .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic profiles and oral bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines .
Propiedades
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNMGQEJSGGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)